10H-Phenothiazine, 2-acetyl-10-(((3-chloro-2-(4-methoxyphenyl)-4-oxo-1-azetidinyl)amino)acetyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10H-Phenothiazine, 2-acetyl-10-(((3-chloro-2-(4-methoxyphenyl)-4-oxo-1-azetidinyl)amino)acetyl)- is a complex organic compound belonging to the phenothiazine class. Phenothiazines are known for their diverse biological activities, including antipsychotic, antihistaminic, and antiemetic properties. This specific compound is characterized by its intricate molecular structure, which includes a phenothiazine core, an acetyl group, and a substituted azetidinyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Phenothiazine, 2-acetyl-10-(((3-chloro-2-(4-methoxyphenyl)-4-oxo-1-azetidinyl)amino)acetyl)- typically involves multiple steps. The process begins with the preparation of the phenothiazine core, followed by the introduction of the acetyl group and the azetidinyl moiety. Common reagents used in these reactions include acetic anhydride, chloroform, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
10H-Phenothiazine, 2-acetyl-10-(((3-chloro-2-(4-methoxyphenyl)-4-oxo-1-azetidinyl)amino)acetyl)- undergoes various chemical reactions, including:
Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenothiazine core can yield phenothiazine sulfoxide, while reduction of the carbonyl groups can produce the corresponding alcohols.
Scientific Research Applications
10H-Phenothiazine, 2-acetyl-10-(((3-chloro-2-(4-methoxyphenyl)-4-oxo-1-azetidinyl)amino)acetyl)- has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of psychiatric disorders and as an anti-inflammatory agent.
Industry: Employed in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 10H-Phenothiazine, 2-acetyl-10-(((3-chloro-2-(4-methoxyphenyl)-4-oxo-1-azetidinyl)amino)acetyl)- involves its interaction with various molecular targets and pathways. The phenothiazine core is known to interact with dopamine receptors, particularly the D2 receptor, leading to its antipsychotic effects. Additionally, the compound’s ability to undergo redox reactions may contribute to its antimicrobial and anticancer activities by generating reactive oxygen species (ROS) that can damage cellular components.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Promethazine: A phenothiazine compound used as an antihistamine and antiemetic.
Thioridazine: A phenothiazine derivative with antipsychotic and sedative effects.
Uniqueness
10H-Phenothiazine, 2-acetyl-10-(((3-chloro-2-(4-methoxyphenyl)-4-oxo-1-azetidinyl)amino)acetyl)- is unique due to its specific molecular structure, which combines the phenothiazine core with an acetyl group and a substituted azetidinyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
89258-19-5 |
---|---|
Molecular Formula |
C26H22ClN3O4S |
Molecular Weight |
508.0 g/mol |
IUPAC Name |
1-[[2-(2-acetylphenothiazin-10-yl)-2-oxoethyl]amino]-3-chloro-4-(4-methoxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C26H22ClN3O4S/c1-15(31)17-9-12-22-20(13-17)29(19-5-3-4-6-21(19)35-22)23(32)14-28-30-25(24(27)26(30)33)16-7-10-18(34-2)11-8-16/h3-13,24-25,28H,14H2,1-2H3 |
InChI Key |
GEGPPBAMOFJJGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CNN4C(C(C4=O)Cl)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.